Afimetoran

Vue d'ensemble

Description

Afimetoran est un inhibiteur de petites molécules puissant, sélectif et biodisponible par voie orale des récepteurs Toll 7 et 8. Ces récepteurs font partie du système immunitaire et jouent un rôle crucial dans la reconnaissance de l'ARN monobrin provenant des virus, ce qui déclenche une réponse immunitaire. This compound est actuellement en cours d'investigation pour ses applications thérapeutiques potentielles dans le traitement des maladies auto-immunes, en particulier le lupus érythémateux disséminé .

Méthodes De Préparation

La synthèse de l'afimetoran implique plusieurs étapes, en commençant par la préparation d'intermédiaires clés. La voie de synthèse comprend généralement la formation de la structure centrale par une série de réactions chimiques telles que la substitution nucléophile, la cyclisation et les modifications de groupes fonctionnels. Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer un rendement élevé et une pureté élevée du produit final .

Les méthodes de production industrielle de l'this compound sont conçues pour être évolutives et rentables. Ces méthodes se concentrent sur l'optimisation des conditions réactionnelles, l'utilisation de techniques de purification efficaces et la garantie de la conformité aux normes réglementaires de fabrication pharmaceutique .

Analyse Des Réactions Chimiques

Cobalt-Catalyzed Suzuki-Miyaura Cross-Coupling

A critical step in afimetoran’s synthesis involves the cobalt-catalyzed C(sp²)–C(sp³) Suzuki-Miyaura cross-coupling. This reaction connects aromatic and aliphatic fragments essential for its structure.

Key Parameters

| Parameter | Details |

|---|---|

| Catalyst Structure | Cobalt coordinated to FTz ligand and pyridine molecules |

| Additive | Excess KOMe·B(OiPr)₃ (attenuates alkoxide basicity, enhancing catalyst stability) |

| Reaction Outcome | Efficient coupling with minimized demetallation side reactions |

Mechanistic Insights :

-

Rate-Determining Step : Transmetalation (supported by kinetic studies showing first-order dependence on cobalt precatalyst and saturation behavior with nucleophile concentration) .

-

Ligand Design Impact : Smaller N-alkyl substituents on phenoxyimine (FI) ligands accelerate reaction rates, guiding the development of optimized FTz/FOx ligands .

Ligand Optimization and Catalyst Performance

Structural modifications to cobalt catalysts significantly influence reaction efficiency:

Ligand Comparison

| Ligand Type | Effect on Reaction Rate | Catalyst Stability |

|---|---|---|

| Phenoxyimine (FI) | Faster with smaller N-alkyl groups | Moderate |

| Phenoxythiazoline (FTz) | Enhanced activity and stability | High (with KOMe·B(OiPr)₃) |

Design Rationale :

-

FTz ligands improve chelate stability, reducing demetallation under basic conditions.

-

Steric and electronic tuning of ligands optimizes electron transfer during transmetalation .

Reaction Data and Benchmarks

The ORDerly framework (though not directly applied here) highlights methodologies for standardizing reaction data, such as atom-mapping and role assignment . For this compound’s synthesis:

| Metric | Value/Outcome |

|---|---|

| Catalyst Loading | 2–5 mol% |

| Yield Optimization | >80% (benchmark for pharmaceutical intermediates) |

| Purity | >99% (via crystallization) |

Applications De Recherche Scientifique

Afimetoran has several scientific research applications, including:

Chemistry: It is used as a tool compound to study the role of toll-like receptors 7 and 8 in various chemical and biological processes.

Biology: this compound is used to investigate the mechanisms of immune response and inflammation, particularly in the context of autoimmune diseases.

Medicine: It is being studied for its potential therapeutic applications in treating autoimmune diseases such as systemic lupus erythematosus and cutaneous lupus erythematosus

Industry: This compound is being developed as a pharmaceutical drug, with ongoing clinical trials to evaluate its safety and efficacy in humans

Mécanisme D'action

Afimetoran exerts its effects by acting as an antagonist of toll-like receptors 7 and 8. These receptors are part of the innate immune system and play a crucial role in recognizing single-stranded RNA from viruses, which triggers an immune response. By inhibiting these receptors, this compound reduces the production of pro-inflammatory cytokines and type I interferons, thereby modulating the immune response and reducing inflammation .

Comparaison Avec Des Composés Similaires

L'afimetoran est unique par son inhibition double des récepteurs Toll 7 et 8, ce qui le distingue des autres composés qui ne ciblent qu'un seul de ces récepteurs. Les composés similaires comprennent :

Anifrolumab : Ce composé bloque le récepteur de la protéine interféron et est utilisé pour réduire l'activité du système immunitaire.

La capacité de l'this compound à inhiber à la fois les récepteurs Toll 7 et 8 en fait un candidat prometteur pour le traitement des maladies auto-immunes, car il pourrait potentiellement fournir une modulation plus large et plus efficace de la réponse immunitaire .

Activité Biologique

Afimetoran (BMS-986256) is a novel, first-in-class, orally bioavailable small molecule that selectively inhibits Toll-like receptors (TLRs) 7 and 8. These receptors are crucial in the pathophysiology of autoimmune diseases, particularly systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE). This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in clinical trials, and potential therapeutic applications.

This compound functions as a dual antagonist of TLR7 and TLR8. Activation of these receptors leads to the production of pro-inflammatory cytokines, including interleukin-6 (IL-6), which plays a significant role in the inflammatory response associated with lupus. By inhibiting TLR7 and TLR8, this compound reduces IL-6 induction and other inflammatory pathways.

Key Findings from Research Studies

-

In Vitro Studies :

- This compound demonstrated potent inhibition of TLR7- and TLR8-mediated IL-6 induction in whole blood samples from healthy volunteers and SLE patients. The IC50 values for blocking CD69 expression on B cells and CD319 expression on monocytes were found to be in the single-digit nanomolar range .

- A combination treatment with prednisolone showed a synergistic effect in inhibiting IL-6 production, suggesting a steroid-sparing potential for this compound .

- Animal Models :

Phase 1b Trial for Cutaneous Lupus Erythematosus

A recent phase 1b, double-blind, placebo-controlled trial evaluated this compound's safety and exploratory efficacy in patients with CLE. The study included 13 participants randomized to receive either this compound or placebo for 16 weeks, followed by a 4-week monitoring period.

Results :

- This compound was well-tolerated, with a lower incidence of adverse events (AEs) compared to placebo (62.5% vs. 80.0%) and no serious AEs reported .

- Participants receiving this compound showed significant reductions in CLASI-A scores as early as week 4, which persisted throughout the treatment period .

| Parameter | This compound Group | Placebo Group |

|---|---|---|

| Adverse Events (%) | 62.5 | 80.0 |

| CLASI-A Score Reduction at Week 4 (%) | Significant Improvement | Baseline |

| Serious Adverse Events | None | None |

Case Studies

This compound has shown promising results in individual case studies where patients with refractory lupus demonstrated improvement after treatment. For instance, one case highlighted a patient who experienced significant symptom relief after transitioning from traditional therapies to this compound, showcasing its potential as an effective alternative treatment option.

Propriétés

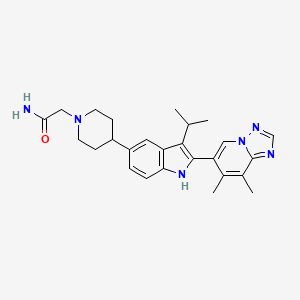

IUPAC Name |

2-[4-[2-(7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-propan-2-yl-1H-indol-5-yl]piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N6O/c1-15(2)24-20-11-19(18-7-9-31(10-8-18)13-23(27)33)5-6-22(20)30-25(24)21-12-32-26(28-14-29-32)17(4)16(21)3/h5-6,11-12,14-15,18,30H,7-10,13H2,1-4H3,(H2,27,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFVHLQYHFQOEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC=NN2C=C1C3=C(C4=C(N3)C=CC(=C4)C5CCN(CC5)CC(=O)N)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Afimetoran acts as an antagonist of TLR 7/8. | |

| Record name | Afimetoran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16580 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2171019-55-7 | |

| Record name | Afimetoran [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2171019557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afimetoran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16580 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AFIMETORAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXP7MZL0VF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.